1-Phenyl-4-(thiophen-2-yl)but-2-yne-1,4-dione
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Overview
Description
1-Phenyl-4-(thiophen-2-yl)but-2-yne-1,4-dione is a compound that features a phenyl group and a thiophene ring connected by a butyne-dione chain
Preparation Methods
The synthesis of 1-Phenyl-4-(thiophen-2-yl)but-2-yne-1,4-dione can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene derivatives with phenylacetylene and diketones under specific conditions. The reaction typically requires a catalyst, such as palladium or copper, and is carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Phenyl-4-(thiophen-2-yl)but-2-yne-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones and carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions, introducing various functional groups into the molecule
Scientific Research Applications
1-Phenyl-4-(thiophen-2-yl)but-2-yne-1,4-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(thiophen-2-yl)but-2-yne-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in disease processes, such as tyrosinase in melanogenesis or kinases in cancer cell proliferation . The exact pathways depend on the specific application and derivative used.
Comparison with Similar Compounds
1-Phenyl-4-(thiophen-2-yl)but-2-yne-1,4-dione can be compared with other thiophene and phenylacetylene derivatives:
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-carbohydrazide share similar structural features but differ in their functional groups and reactivity.
Phenylacetylene Derivatives: Compounds such as phenylacetylene and its substituted forms exhibit similar reactivity patterns but lack the additional complexity introduced by the thiophene ring.
The uniqueness of this compound lies in its combined structural elements, which confer distinct chemical and biological properties.
Properties
CAS No. |
61299-69-2 |
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Molecular Formula |
C14H8O2S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
1-phenyl-4-thiophen-2-ylbut-2-yne-1,4-dione |
InChI |
InChI=1S/C14H8O2S/c15-12(11-5-2-1-3-6-11)8-9-13(16)14-7-4-10-17-14/h1-7,10H |
InChI Key |
YIIMPLCNZSOYIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C#CC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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